molecular formula C25H16O3 B6120703 Methyl 2-(pyrene-1-carbonyl)benzoate

Methyl 2-(pyrene-1-carbonyl)benzoate

Cat. No.: B6120703
M. Wt: 364.4 g/mol
InChI Key: ZRZOWSBQQKFVOE-UHFFFAOYSA-N
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Description

Methyl 2-(pyrene-1-carbonyl)benzoate is an aromatic ester derivative featuring a pyrene moiety linked via a carbonyl group to the 2-position of a methyl benzoate backbone. The compound’s structure combines the high π-conjugation of pyrene—a polycyclic aromatic hydrocarbon (PAH)—with the ester functionality, which influences solubility and reactivity.

Synthesis typically involves coupling pyrene-1-carbonyl chloride with methyl 2-hydroxybenzoate under Schotten-Baumann conditions, followed by purification via crystallization. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Crystallographic tools like SHELXL (for refinement) and Mercury (for visualization) may be employed to analyze solid-state packing and intermolecular interactions .

Properties

IUPAC Name

methyl 2-(pyrene-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O3/c1-28-25(27)21-8-3-2-7-19(21)24(26)20-14-12-17-10-9-15-5-4-6-16-11-13-18(20)23(17)22(15)16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZOWSBQQKFVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrene-1-carbonyl)benzoate typically involves the esterification of 2-(pyrene-1-carbonyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods:

Types of Reactions:

    Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of pyrenequinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts acylation.

Major Products:

Scientific Research Applications

Methyl 2-(pyrene-1-carbonyl)benzoate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with aromatic systems and its ability to participate in π-π stacking interactions. These interactions are crucial in its role as a fluorescent probe and in electronic applications. The molecular targets often include aromatic amino acids in proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Quinoline Derivatives

describes a series of methyl benzoate derivatives with quinoline-piperazine-carbonyl motifs (C1–C7). Key differences include:

Compound Core Structure Substituents Key Properties Applications
Methyl 2-(pyrene-1-carbonyl)benzoate Benzoate + pyrene-carbonyl Pyrene (PAH) High fluorescence, π-stacking capability Materials science, sensors
C1–C7 (e.g., C2, C3) Benzoate + quinoline-piperazine Halogens (Br, Cl, F), methoxy Basic piperazine N, hydrogen-bonding potential Medicinal chemistry, ligands
  • Structural Differences: The absence of a piperazine linker in this compound reduces molecular flexibility and eliminates basic nitrogen sites, impacting hydrogen-bonding capacity. Pyrene’s bulkiness also introduces steric hindrance absent in smaller quinoline derivatives .
  • Electronic Effects: Electron-withdrawing substituents (e.g., Br in C2) on quinoline reduce electron density, enhancing electrophilicity. In contrast, pyrene’s delocalized π-system promotes charge-transfer interactions .
  • Synthesis: Both compound classes use esterification and crystallization (e.g., in ethyl acetate), but quinoline derivatives require additional steps to incorporate piperazine and halogenated aryl groups .

Comparison with Other Benzoate Esters

and highlight methyl benzoates with agrochemical applications, such as bensulfuron-methyl (a sulfonylurea herbicide). These feature pyrimidinyl-sulfonylurea groups instead of aromatic carbonyls, prioritizing enzymatic inhibition over photophysical properties:

Compound Core Structure Substituents Key Properties Applications
This compound Benzoate + pyrene Pyrene-carbonyl Luminescence, stability Organic electronics
Bensulfuron-methyl Benzoate + pyrimidinyl Sulfonylurea Herbicidal activity Agriculture
  • Functional Groups : Sulfonylurea herbicides rely on hydrogen-bonding motifs to inhibit acetolactate synthase, whereas pyrene-based compounds prioritize π-π stacking for optoelectronic applications .
  • Solubility : The methyl ester in both classes enhances lipophilicity, but pyrene’s hydrophobicity further reduces aqueous solubility compared to sulfonylurea derivatives .

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